2-{[4-OXO-3-(2-PYRIDYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Overview
Description
2-{[4-OXO-3-(2-PYRIDYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a quinazolinone core linked to a pyridine moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-OXO-3-(2-PYRIDYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with pyridine-2-carboxaldehyde to form the quinazolinone core. This intermediate is then reacted with thioacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-OXO-3-(2-PYRIDYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the thioacetamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinazolinone rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-OXO-3-(2-PYRIDYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxo-3-(2-pyridinylmethyl)-3,4-dihydroquinazoline.
Thioacetamide Derivatives: Compounds with similar thioacetamide groups, such as N-(2-pyridinylmethyl)-thioacetamide.
Uniqueness
The uniqueness of 2-{[4-OXO-3-(2-PYRIDYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-oxo-3-(pyridin-2-ylmethyl)quinazolin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-14(21)10-23-16-19-13-7-2-1-6-12(13)15(22)20(16)9-11-5-3-4-8-18-11/h1-8H,9-10H2,(H2,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUKREOWQRUURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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